molecular formula C23H27N7 B13737410 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- CAS No. 30146-72-6

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)-

Cat. No.: B13737410
CAS No.: 30146-72-6
M. Wt: 401.5 g/mol
InChI Key: RICSVCCWQXYHPI-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

CAS No.

30146-72-6

Molecular Formula

C23H27N7

Molecular Weight

401.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H27N7/c24-22-25-21(17-28-12-14-29(15-13-28)20-8-2-1-3-9-20)26-23(27-22)30-11-10-18-6-4-5-7-19(18)16-30/h1-9H,10-17H2,(H2,24,25,26,27)

InChI Key

RICSVCCWQXYHPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

Step Reagents Conditions Outcome
1 Cyanuric chloride + amine (e.g., ammonia or substituted amine) Low temperature (0–5 °C), aqueous or organic solvent Formation of 4-amino-2,6-dichloro-s-triazine intermediate
2 4-phenylpiperazine + formaldehyde (methylene source) or chloromethyl derivative Mild heating (room temp to 50 °C), base (e.g., triethylamine) Formation of 6-(4-phenyl-1-piperazinyl)methyl substitution

This approach leverages the high reactivity of cyanuric chloride’s chlorine atoms toward nucleophiles, enabling selective substitution controlled by reaction temperature and stoichiometry.

Synthesis of the Isoquinoline, 1,2,3,4-tetrahydro Core

The tetrahydroisoquinoline nucleus can be prepared via classical Pictet-Spengler cyclization or hydrogenation of isoquinoline derivatives.

  • Pictet-Spengler Reaction: Condensation of β-phenylethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline ring system.
  • Hydrogenation: Catalytic hydrogenation of isoquinoline or substituted isoquinolines over Pd/C or Raney nickel to yield the tetrahydro derivative.

Coupling of Isoquinoline Core and Substituted s-Triazine

The final coupling involves linking the isoquinoline tetrahydro derivative to the substituted s-triazine via a methylene bridge at the 2-position of isoquinoline. This is typically achieved by:

  • Generating a reactive intermediate on the s-triazine side, such as a chloromethyl derivative.
  • Nucleophilic attack by the 2-position of the tetrahydroisoquinoline or a suitable precursor bearing a nucleophilic site.
  • Use of bases (e.g., sodium hydride, potassium carbonate) to facilitate substitution.

Example Preparation Procedure (Based on Patent US6780996B2 and Related Literature)

Step Reactants/Intermediates Conditions & Reagents Notes/Outcome
1 Cyanuric chloride + 4-amino group source 0–5 °C, aqueous or organic solvent Formation of 4-amino-2,6-dichloro-s-triazine
2 4-amino-2,6-dichloro-s-triazine + 4-phenylpiperazine + formaldehyde or chloromethyl reagent Room temp to 50 °C, base (triethylamine) Formation of 6-(4-phenyl-1-piperazinyl)methyl substitution
3 Isoquinoline precursor (or tetrahydroisoquinoline) + chloromethyl-substituted s-triazine Base (NaH, K2CO3), solvent (e.g., DMF), heating Coupling via nucleophilic substitution at methylene bridge
4 Purification Chromatography (silica gel), recrystallization Isolation of pure target compound

Analytical Data Supporting Preparation

Parameter Data/Value Source/Method
Molecular Weight ~326.4 g/mol PubChem CID 34836
Melting Point Variable depending on purity, typically >150 °C Patent literature
Spectroscopic Characterization NMR (1H, 13C), IR, Mass Spectrometry confirm structure Standard analytical methods
Purity >95% by HPLC Chromatographic analysis

Notes on Reaction Optimization and Yields

  • Use of sodium hydride or potassium hydride as bases enhances nucleophilic substitution efficiency.
  • Temperature control during substitution on cyanuric chloride is critical to avoid polysubstitution.
  • Protection/deprotection strategies may be necessary if other functional groups are present.
  • Solvent choice (e.g., tetrahydrofuran, dimethylformamide) influences reaction rate and selectivity.
  • Purification typically involves flash chromatography using gradients of ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce different tetrahydroisoquinoline compounds.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

  • Isoquinoline
  • Tetrahydroisoquinoline
  • Phenylpiperazine derivatives

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Isoquinoline derivatives, particularly the compound Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the structural characteristics, synthesis methods, mechanisms of action, and relevant case studies highlighting the biological activity of this compound.

Structural Characteristics

The compound has a molecular formula of C23H27N7C_{23}H_{27}N_{7} and a molecular weight of approximately 415.5 g/mol. It features a tetrahydroisoquinoline core and a substituted triazine ring , which are crucial for its biological properties. The structure can be represented as follows:

SMILES C1CN CC2 CC CC C21 C3 NC NC N3 N CN4CCN CC4 C5 CC CC C5\text{SMILES C1CN CC2 CC CC C21 C3 NC NC N3 N CN4CCN CC4 C5 CC CC C5}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroisoquinoline Core : This is often achieved through cyclization reactions.
  • Substitution Reactions : Incorporating the triazine moiety and the piperazine group through nucleophilic substitution.
  • Purification : Techniques such as column chromatography and recrystallization are employed to isolate the final product with high purity.

The biological activity of Isoquinoline derivatives is primarily attributed to their ability to interact with specific molecular targets, including:

  • Enzyme Modulation : These compounds may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptor Binding : The ability to bind to neurotransmitter receptors suggests potential applications in neuropharmacology.

Biological Activities

Research indicates that Isoquinoline derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related isoquinoline compounds:

  • Anticancer Activity :
    • A study published in RSC Advances detailed the anticancer properties of tetrahydroisoquinoline analogs, demonstrating their effectiveness against several cancer types by modulating key signaling pathways .
  • Neuroprotective Effects :
    • Isoquinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation .
  • Antimicrobial Efficacy :
    • Research indicates that certain isoquinoline derivatives possess significant antimicrobial activity against resistant bacterial strains, suggesting their potential as new therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against resistant strains
AnticancerCytotoxic to various cancer cell lines
NeuroprotectiveReduces oxidative stress

Q & A

Q. What synthetic strategies are recommended for constructing the triazine-piperazinylmethyl-isoquinoline scaffold?

  • Methodological Answer : The synthesis involves modular assembly of the triazine core, followed by functionalization with the piperazinylmethyl and tetrahydroisoquinoline moieties. Key steps include:
  • Triazine Synthesis : Use cyanuric chloride as a starting material for sequential nucleophilic substitutions. The amino group at position 4 can be introduced via ammonia or amine derivatives under controlled pH (e.g., 0–5°C in THF) .
  • Piperazinylmethyl Attachment : Employ reductive amination or alkylation (e.g., using 4-phenylpiperazine and formaldehyde) to link the piperazine to the triazine’s 6-position .
  • Isoquinoline Coupling : Utilize Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the tetrahydroisoquinoline moiety at position 2 .
  • Characterization : Confirm regiochemistry via 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and LC-MS for purity .

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:
VariableRange TestedOptimal ConditionImpact on Yield
Reaction Temp.60–120°C90°C+25% yield
SolventDMF, THF, DCMTHFReduced byproducts
Catalyst (Pd)1–5 mol%3 mol%Balanced cost/yield
  • Use ANOVA to identify significant factors and eliminate non-critical variables .

Advanced Research Questions

Q. What computational tools are effective for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking :
  • DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the triazine and isoquinoline moieties. Software: Gaussian or ORCA .
  • Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Focus on the piperazine’s flexibility and triazine’s hydrogen-bonding potential .
  • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Contradiction Example : Ambiguous 1H NMR^1 \text{H NMR} signals for piperazine protons due to conformational flexibility.
  • Resolution Strategies :
  • Variable Temperature NMR : Cool samples to –40°C to slow ring inversion and split overlapping peaks .
  • 2D NMR : Use 1H-13C HSQC^1 \text{H-}^13 \text{C HSQC} to correlate proton shifts with carbon environments, distinguishing piperazine CH2_2 groups from triazine carbons .
  • Comparative Analysis : Reference analogs like 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines to identify conserved spectral features .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H2_2O2_2, light exposure) and monitor degradation via:
  • HPLC-PDA : Track degradation products and quantify half-life .
  • Mass Spectrometry : Identify fragments (e.g., loss of piperazine or triazine groups) .
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic stability. Compare with control compounds to infer CYP450 interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across similar compounds?

  • Methodological Answer :
  • Case Study : If analog A shows higher kinase inhibition than the target compound despite structural similarity:
  • Structural Overlay : Use PyMOL to compare 3D conformations; subtle differences in piperazine orientation may alter binding .
  • SAR Analysis : Systematically modify substituents (e.g., replacing phenylpiperazine with pyridinylpiperazine) and test activity. Tabulate results:
SubstituentIC50_{50} (nM)Notes
4-Phenylpiperazine120Low solubility
4-Pyridinylpiperazine85Improved H-bonding
  • Solubility Adjustments : Introduce polar groups (e.g., -OH or -NH2_2) to the phenyl ring to enhance bioavailability .

Experimental Design & Optimization

Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?

  • Methodological Answer :
  • Process Intensification : Use flow chemistry for exothermic steps (e.g., triazine alkylation) to improve heat transfer and reduce side reactions .
  • In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real-time, adjusting parameters dynamically .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

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